molecular formula C11H8Cl2N2O2 B10965023 2-(3,4-dichlorophenyl)-N-(1,2-oxazol-3-yl)acetamide

2-(3,4-dichlorophenyl)-N-(1,2-oxazol-3-yl)acetamide

Cat. No.: B10965023
M. Wt: 271.10 g/mol
InChI Key: MIODGXKNKUSTNA-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(1,2-oxazol-3-yl)acetamide is a chemical compound characterized by the presence of a dichlorophenyl group and an oxazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(1,2-oxazol-3-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with an appropriate oxazole derivative under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a dichlorophenyl group and an oxazolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-11(16)14-10-3-4-17-15-10/h1-5H,6H2,(H,14,15,16)

InChI Key

MIODGXKNKUSTNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NC2=NOC=C2)Cl)Cl

Origin of Product

United States

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